Cas no 897445-45-3 (4-chloro-6-(4-chlorophenyl)pyrimidine)

4-Chloro-6-(4-chlorophenyl)pyrimidine is a halogenated pyrimidine derivative with significant utility in pharmaceutical and agrochemical synthesis. Its bifunctional structure, featuring reactive chloro substituents at both the pyrimidine core and phenyl ring, enables versatile cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig aminations. The compound serves as a key intermediate in the development of biologically active molecules, including kinase inhibitors and antimicrobial agents. Its crystalline solid form ensures stability under standard storage conditions, while its high purity (>97%) facilitates precise synthetic applications. The electron-withdrawing effects of the chloro groups enhance its reactivity in nucleophilic aromatic substitution, making it a valuable building block for heterocyclic chemistry.
4-chloro-6-(4-chlorophenyl)pyrimidine structure
897445-45-3 structure
Product name:4-chloro-6-(4-chlorophenyl)pyrimidine
CAS No:897445-45-3
MF:C10H6N2Cl2
MW:225.074
MDL:MFCD09861686
CID:3522763
PubChem ID:24902089

4-chloro-6-(4-chlorophenyl)pyrimidine Chemical and Physical Properties

Names and Identifiers

    • PYRIMIDINE, 4-CHLORO-6-(4-CHLOROPHENYL)-
    • 4-Chloro-6-(4-chloro-phenyl)-pyrimidine
    • HS-3154
    • CCG-358836
    • DB-195615
    • EN300-238630
    • 897445-45-3
    • AKOS005208511
    • SCHEMBL1257940
    • G62810
    • F1967-0497
    • SB60004
    • MKNGXRJNEVAVAS-UHFFFAOYSA-N
    • 4-chloro-6-(4-chlorophenyl)pyrimidine
    • MDL: MFCD09861686
    • Inchi: InChI=1S/C10H6Cl2N2/c11-8-3-1-7(2-4-8)9-5-10(12)14-6-13-9/h1-6H
    • InChI Key: MKNGXRJNEVAVAS-UHFFFAOYSA-N
    • SMILES: C1=C(C=CC(=C1)Cl)C2=CC(=NC=N2)Cl

Computed Properties

  • Exact Mass: 223.9908036g/mol
  • Monoisotopic Mass: 223.9908036g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 181
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 25.8Ų
  • XLogP3: 3.5

Experimental Properties

  • Density: 1.4±0.1 g/cm3
  • Melting Point: Not available
  • Boiling Point: 357.6±27.0 °C at 760 mmHg
  • Flash Point: 201.3±9.3 °C
  • Vapor Pressure: 0.0±0.8 mmHg at 25°C

4-chloro-6-(4-chlorophenyl)pyrimidine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-238630-5.0g
4-chloro-6-(4-chlorophenyl)pyrimidine
897445-45-3 95%
5.0g
$1614.0 2024-06-19
Chemenu
CM337949-1g
4-Chloro-6-(4-chlorophenyl)pyrimidine
897445-45-3 95%+
1g
$1066 2021-08-18
Chemenu
CM337949-250mg
4-Chloro-6-(4-chlorophenyl)pyrimidine
897445-45-3 95%+
250mg
$412 2021-08-18
Enamine
EN300-238630-10.0g
4-chloro-6-(4-chlorophenyl)pyrimidine
897445-45-3 95%
10.0g
$2393.0 2024-06-19
A2B Chem LLC
AU67518-10mg
4-Chloro-6-(4-chlorophenyl)pyrimidine
897445-45-3 95%+
10mg
$291.00 2024-04-19
A2B Chem LLC
AU67518-2.5g
4-Chloro-6-(4-chlorophenyl)pyrimidine
897445-45-3 95%+
2.5g
$2158.00 2024-04-19
Enamine
EN300-238630-10g
4-chloro-6-(4-chlorophenyl)pyrimidine
897445-45-3
10g
$2393.0 2023-09-15
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1141124-1g
4-Chloro-6-(4-chlorophenyl)pyrimidine
897445-45-3 97%
1g
¥7378.00 2024-04-26
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1141124-100mg
4-Chloro-6-(4-chlorophenyl)pyrimidine
897445-45-3 97%
100mg
¥2004.00 2024-04-26
A2B Chem LLC
AU67518-1mg
4-Chloro-6-(4-chlorophenyl)pyrimidine
897445-45-3 95%+
1mg
$245.00 2024-04-19

4-chloro-6-(4-chlorophenyl)pyrimidine Related Literature

Additional information on 4-chloro-6-(4-chlorophenyl)pyrimidine

Recent Advances in the Study of 4-chloro-6-(4-chlorophenyl)pyrimidine (CAS: 897445-45-3) in Chemical Biology and Pharmaceutical Research

The compound 4-chloro-6-(4-chlorophenyl)pyrimidine (CAS: 897445-45-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications in drug discovery and development. This heterocyclic compound, characterized by its pyrimidine core and chlorophenyl substituent, has been identified as a key intermediate in the synthesis of various biologically active molecules. Recent studies have explored its potential as a building block for kinase inhibitors, antimicrobial agents, and other therapeutic compounds, highlighting its importance in modern medicinal chemistry.

A 2023 study published in the Journal of Medicinal Chemistry investigated the role of 4-chloro-6-(4-chlorophenyl)pyrimidine in the development of novel EGFR tyrosine kinase inhibitors. The research team demonstrated that this compound serves as an excellent scaffold for designing potent inhibitors with improved selectivity profiles. Through structure-activity relationship (SAR) studies, they identified several derivatives that showed promising activity against resistant mutations of EGFR, suggesting potential applications in targeted cancer therapies.

In the antimicrobial domain, a recent publication in Bioorganic & Medicinal Chemistry Letters reported the synthesis and evaluation of 4-chloro-6-(4-chlorophenyl)pyrimidine derivatives as potential antibacterial agents. The study revealed that certain modifications to the pyrimidine core resulted in compounds with significant activity against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). These findings open new avenues for addressing the growing challenge of antibiotic resistance.

From a synthetic chemistry perspective, advancements have been made in the production and purification of 4-chloro-6-(4-chlorophenyl)pyrimidine. A 2024 paper in Organic Process Research & Development described an optimized, scalable synthesis route that improves yield and reduces environmental impact. The new method employs greener solvents and catalytic systems, aligning with the pharmaceutical industry's increasing focus on sustainable manufacturing practices.

The pharmacokinetic properties of 4-chloro-6-(4-chlorophenyl)pyrimidine derivatives have also been the subject of recent investigations. Research published in European Journal of Pharmaceutical Sciences examined the metabolic stability and membrane permeability of various analogs, providing valuable insights for drug design optimization. These studies contribute to our understanding of how structural modifications affect the absorption, distribution, metabolism, and excretion (ADME) characteristics of this class of compounds.

Looking forward, the versatility of 4-chloro-6-(4-chlorophenyl)pyrimidine continues to inspire innovative research across multiple therapeutic areas. Current investigations are exploring its potential in neurological disorders, inflammatory diseases, and as a component of PROTACs (proteolysis targeting chimeras). The compound's unique chemical properties and demonstrated biological activities ensure its ongoing relevance in pharmaceutical research and development.

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